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molecular formula C8H4Br2S2 B015582 5,5'-Dibromo-2,2'-bithiophene CAS No. 4805-22-5

5,5'-Dibromo-2,2'-bithiophene

Cat. No. B015582
M. Wt: 324.1 g/mol
InChI Key: SXNCMLQAQIGJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875205B2

Procedure details

The Grignard reagent prepared above, added dropwise to a suspension of 5.0 g (15.4 mmoles) of 5,5′-dibromo-2,2′-bithiophene and 0.084 g (0.154 mmoles) of Ni(dppp)2Cl2 in 50 mL dry ethyl ether. Typically, the Grignard is added from a feeding funnel under an inert gas (e.g., N2). The resulting mixture was heated to reflux for about 20 hours. The resulting mixture is cooled to about room temperature (e.g., to about 20° C.) and combined with about 200 mL of 5% aqueous NH4Cl to which some ice is added, to effect hydrolysis. The aqueous phase is extracted with about 2×100 mL of CH2Cl2. The organic phases combined are back washed with about 200 mL water and dried over MgSO4. The solvent is evaporated to give a raw product, 3,3′″-dihexyl-[2,2′;5′,2″;5″,2′″]quaterthiophene, which can be purified using, for example, a silica-gel column using hexanes 100% as eluant to give 6.4 g of material, (yield=83.4%). Proton NMR can be used to determine the presence of the raw product: 1HNMR: 7.25 ppm, (2H, d), 7.20 ppm, (2H, d), 7.10 ppm, (2H, d), 7.00 ppm, (2H, d), 2.83 ppm, (4H, t), 2.7 ppm, (4H, m), 1.41 ppm, (12H, m), 1.00 ppm, (6H, m).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ni(dppp)2Cl2
Quantity
0.084 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([C:7]2[S:8][C:9](Br)=[CH:10][CH:11]=2)=[CH:4][CH:3]=1.N#N.[NH4+].[Cl-].C(O[CH2:20][CH3:21])C>>[CH2:20]([C:4]1[CH:3]=[CH:2][S:6][C:5]=1[C:7]1[S:8][C:9]([C:9]2[S:8][C:7]([C:5]3[S:6][CH:2]=[CH:3][C:4]=3[CH2:9][CH2:10][CH2:11][CH2:7][CH2:20][CH3:21])=[CH:11][CH:10]=2)=[CH:10][CH:11]=1)[CH2:21][CH2:2][CH2:3][CH2:4][CH3:5] |f:2.3|

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(S1)C=1SC(=CC1)Br
Name
Ni(dppp)2Cl2
Quantity
0.084 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
hydrolysis
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with about 2×100 mL of CH2Cl2
WASH
Type
WASH
Details
The organic phases combined are back washed with about 200 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1=C(SC=C1)C=1SC(=CC1)C=1SC(=CC1)C=1SC=CC1CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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